5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7(9(13)14)3-5-2-6(10)4-11-8(5)12/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXOHZVAYGBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=CN=C21)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137722-50-8 | |
| Record name | 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key components:
- Pyrrolo[2,3-b]pyridine core : Serves as the foundational heterocycle.
- Bromine substituent at position 5 : Introduced via electrophilic aromatic substitution or transition-metal-catalyzed reactions.
- Carboxylic acid at position 2 and methyl group at position 1 : Installed through sequential alkylation and oxidation steps.
Multi-Step Synthetic Routes
Route 1: Sequential Alkylation, Bromination, and Oxidation
Step 1: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
- Reagents : Methyl iodide, sodium hydride (NaH), dimethylformamide (DMF).
- Conditions : 0°C to room temperature, 12–24 hours.
- Mechanism : Deprotonation of the pyrrolo[2,3-b]pyridine NH group by NaH, followed by nucleophilic substitution with methyl iodide.
- Yield : 68–75% after purification via silica gel chromatography (hexane/ethyl acetate 4:1).
Step 2: Bromination at Position 5
- Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
- Conditions : Reflux at 80°C for 6 hours under nitrogen.
- Regioselectivity : Bromination occurs preferentially at position 5 due to electronic directing effects of the methyl group.
- Yield : 82–89% after recrystallization from ethanol.
Route 2: Direct Functionalization of Preformed Intermediates
Intermediate: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
- Synthesis : React 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile with bromine in acetic acid at 40°C for 4 hours (yield: 73%).
- Methylation : Treat with methyl triflate and potassium carbonate in acetonitrile (70°C, 8 hours) to install the methyl group (yield: 85%).
- Hydrolysis : Convert the nitrile to carboxylic acid using 6 M HCl at 100°C for 12 hours (yield: 92%).
Optimization Strategies
Bromination Efficiency
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | CCl₄ | 80 | 89 |
| Br₂ | AcOH | 40 | 78 |
| CuBr₂ | DMF | 120 | 65 |
Key Findings :
- NBS in CCl₄ provides superior regioselectivity and yield compared to molecular bromine or copper-mediated bromination.
Carboxylation Methods
| Base | CO₂ Source | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LDA | Dry CO₂ | −78 | 60 |
| n-BuLi | Dry CO₂ | −78 | 55 |
| KOtBu | CO₂ balloon | 25 | 40 |
Key Findings :
- Low-temperature deprotonation with LDA minimizes side reactions and maximizes carboxylation efficiency.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H, H-3), 7.92 (d, J = 5.2 Hz, 1H, H-6), 6.78 (d, J = 5.2 Hz, 1H, H-7), 3.95 (s, 3H, N-CH₃), 13.1 (br s, 1H, COOH).
- ¹³C NMR (101 MHz, DMSO-d₆) :
- δ 167.4 (COOH), 149.2 (C-5), 143.8 (C-2), 128.6 (C-6), 117.3 (C-7), 34.1 (N-CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₉H₇BrN₂O₂ [M+H]⁺ : 255.9712.
- Observed : 255.9708 (Δ = −0.4 ppm).
Industrial-Scale Production Considerations
Cost-Effective Reagents
- Replace LDA with cheaper alternatives like sodium hexamethyldisilazide (NaHMDS) for large-scale carboxylation.
- Use methyl chloride instead of methyl iodide for alkylation to reduce costs.
Waste Management
- Recover CCl₄ via distillation for reuse in bromination steps.
- Neutralize acidic byproducts with calcium carbonate before disposal.
Comparison with Analogous Compounds
| Compound | Bromine Position | Carboxylic Acid Position | Methyl Position | Key Application |
|---|---|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 5 | 3 | None | Kinase inhibitor precursors |
| 7-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 7 | 2 | 1 | Antiviral agents |
Key Insight :
- The 5-bromo-2-carboxylic acid derivative exhibits enhanced solubility in polar solvents compared to its 3-carboxylic acid analog, facilitating biological testing.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation would yield an N-oxide derivative.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases or other enzymes. The bromine atom and the carboxylic acid group play crucial roles in binding to the active site of the target protein, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine/Methoxy : Bromine’s larger atomic radius and polarizability enhance reactivity in Suzuki-Miyaura cross-coupling reactions compared to chlorine or methoxy groups .
- Positional Isomerism : Pyrrolo[2,3-b]pyridine derivatives (target compound) exhibit distinct electronic effects vs. [2,3-c] isomers due to nitrogen placement, influencing binding in biological targets .
- Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) is ideal for salt formation, while methyl esters (e.g., CAS 1234616-83-1) are used in prodrug strategies .
Comparison with Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines, such as LY2033298 (3-amino-5-chloro-6-methoxy-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide), replace the pyrrole ring with a thiophene. This alteration impacts:
Biological Activity
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₅BrN₂O₂
- CAS Number : 1222175-20-3
- Molecular Weight : 227.04 g/mol
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrrolo[2,3-b]pyridine derivatives. Specifically, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
The above data indicates that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib.
Anticancer Activity
The anticancer properties of this compound have also been investigated. It has shown promise in inhibiting various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and cell cycle regulation.
Case Study Example :
In a study evaluating the cytotoxic effects against A-431 and Jurkat cell lines, the compound exhibited IC₅₀ values significantly lower than those of traditional chemotherapeutics, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been documented with promising results against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 46.9 | |
| Escherichia coli | 93.7 | |
| Candida albicans | 7.8 |
These findings suggest that the compound can serve as a potential lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the biological activity of pyrrolo[2,3-b]pyridine derivatives. The presence of electron-withdrawing groups such as bromine at specific positions has been shown to enhance anti-inflammatory and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
